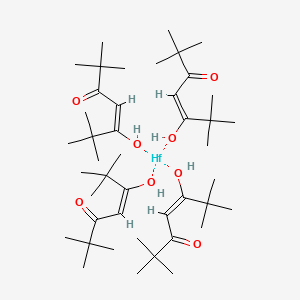
Hafnium (2,2,6,6-tetramethyl-3,5-heptanedionate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hafnium (2,2,6,6-tetramethyl-3,5-heptanedionate) is a coordination complex of hafnium with the ligand 2,2,6,6-tetramethyl-3,5-heptanedione. This compound is known for its stability and is often used in various scientific research applications, including catalysis and material science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The compound can be synthesized through the reaction of hafnium chloride with 2,2,6,6-tetramethyl-3,5-heptanedione in an appropriate solvent, such as ethanol or methanol, under reflux conditions. The reaction typically requires heating to facilitate the formation of the complex.
Industrial Production Methods: In an industrial setting, the production of Hafnium (2,2,6,6-tetramethyl-3,5-heptanedionate) involves large-scale reactions using similar methods to those described above. The process is optimized for efficiency and yield, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: Hafnium (2,2,6,6-tetramethyl-3,5-heptanedionate) can undergo various types of reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride may be employed.
Substitution: Various nucleophiles and electrophiles can be used to substitute ligands in the complex.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hafnium oxides, while reduction reactions can produce hafnium hydrides.
Wissenschaftliche Forschungsanwendungen
Hafnium (2,2,6,6-tetramethyl-3,5-heptanedionate) is widely used in scientific research due to its stability and versatility. It is employed in catalysis, where it serves as a precursor for catalysts used in organic synthesis and polymerization reactions. Additionally, it is used in material science for the development of advanced materials with unique properties.
Wirkmechanismus
The mechanism by which Hafnium (2,2,6,6-tetramethyl-3,5-heptanedionate) exerts its effects involves its ability to form stable complexes with various ligands. These complexes can act as catalysts, facilitating chemical reactions by lowering activation energies and stabilizing transition states. The molecular targets and pathways involved depend on the specific application, but generally, the compound interacts with metal centers and organic substrates.
Vergleich Mit ähnlichen Verbindungen
Zirconium (2,2,6,6-tetramethyl-3,5-heptanedionate)
Titanium (2,2,6,6-tetramethyl-3,5-heptanedionate)
Hafnium (2,2,6,6-tetramethyl-3,5-heptanedionate) dihydride
Eigenschaften
Molekularformel |
C44H80HfO8 |
|---|---|
Molekulargewicht |
915.6 g/mol |
IUPAC-Name |
hafnium;(E)-5-hydroxy-2,2,6,6-tetramethylhept-4-en-3-one |
InChI |
InChI=1S/4C11H20O2.Hf/c4*1-10(2,3)8(12)7-9(13)11(4,5)6;/h4*7,12H,1-6H3;/b4*8-7+; |
InChI-Schlüssel |
ZRECPNBYWRZCRC-PWZAMCFKSA-N |
Isomerische SMILES |
CC(/C(=C\C(=O)C(C)(C)C)/O)(C)C.CC(/C(=C\C(=O)C(C)(C)C)/O)(C)C.CC(/C(=C\C(=O)C(C)(C)C)/O)(C)C.CC(/C(=C\C(=O)C(C)(C)C)/O)(C)C.[Hf] |
Kanonische SMILES |
CC(C)(C)C(=CC(=O)C(C)(C)C)O.CC(C)(C)C(=CC(=O)C(C)(C)C)O.CC(C)(C)C(=CC(=O)C(C)(C)C)O.CC(C)(C)C(=CC(=O)C(C)(C)C)O.[Hf] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


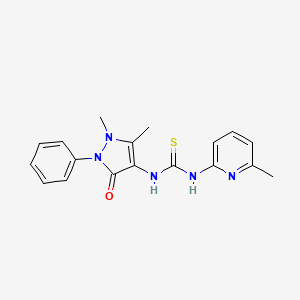
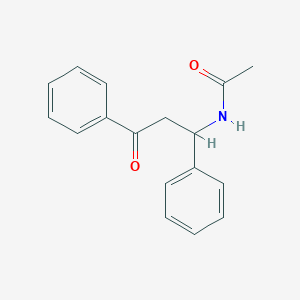
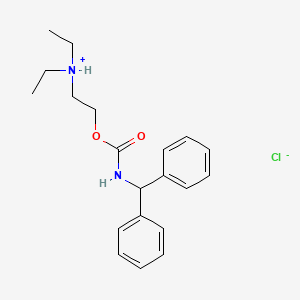
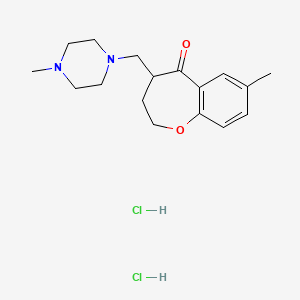
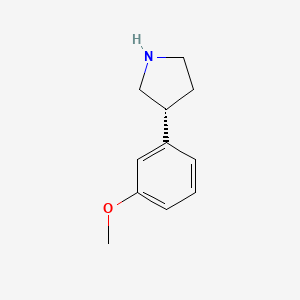
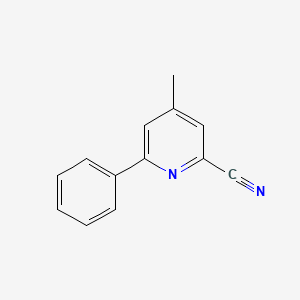
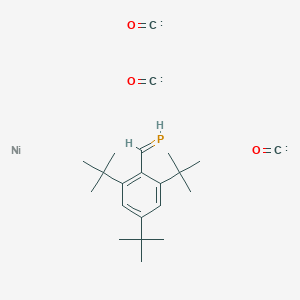
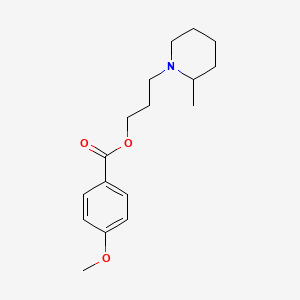
![tert-butyl 4-[3-(2,2,2-trifluoroethoxy)phenyl]piperazine-1-carboxylate](/img/structure/B15348124.png)
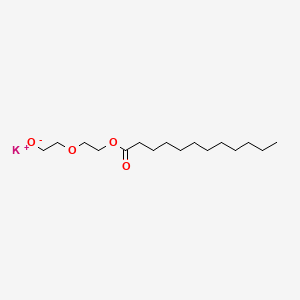
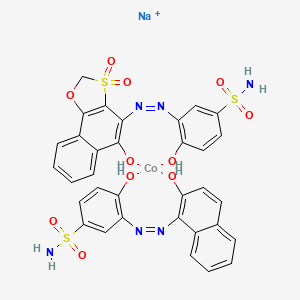
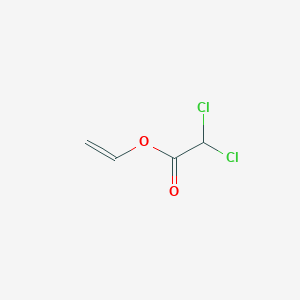
![2-(3-methoxypropylamino)-N-[4-[4-[[2-(3-methoxypropylamino)acetyl]amino]phenyl]sulfonylphenyl]acetamide](/img/structure/B15348158.png)

